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Compound of Interest

Compound Name: cis-3-Hexenyl pyruvate

Cat. No.: B1588155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to FEMA 3934: (Z)-3-Hexenyl 2-
oxopropionate
FEMA number 3934 designates the flavoring substance (Z)-3-Hexenyl 2-oxopropionate (CAS

Registry Number: 68133-76-6). It is recognized as "Generally Recognized as Safe" (GRAS) by

the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring ingredient in

food.[1][2] This compound is valued in the food industry for its distinct organoleptic profile,

primarily characterized by green, waxy, and fruity notes. Its aroma and flavor are reminiscent of

melon, banana peel, and cucumber skin, making it a versatile ingredient for a variety of food

applications.[3]

Physicochemical Properties
A summary of the key physicochemical properties of (Z)-3-Hexenyl 2-oxopropionate is

presented below.
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Property Value Reference

Chemical Name (Z)-3-Hexenyl 2-oxopropionate [2]

Synonyms
(Z)-3-hexenyl pyruvate, cis-3-

Hexenyl pyruvate
[3]

FEMA Number 3934 [2]

CAS Number 68133-76-6 [2]

Molecular Formula C₉H₁₄O₃ [3]

Molecular Weight 170.21 g/mol [4]

Appearance Colorless to pale yellow liquid [3]

Odor

Green, oily, melon rind,

banana peel, cucumber skin,

tea

[3]

Taste
Green, fatty, waxy, fruity,

melon, grassy
[3]

Boiling Point 75-77 °C at 5 mmHg [4]

Specific Gravity 0.982 - 0.990 @ 25°C [3]

Refractive Index 1.437 - 1.445 @ 20°C [3]

Solubility
Insoluble in water; soluble in

ethanol and fats
[4]

Organoleptic Profile
The distinct flavor and aroma profile of (Z)-3-Hexenyl 2-oxopropionate makes it a valuable

component in flavor creation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.femaflavor.org/flavor-library/3-hexenyl-2-oxopropionate
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.femaflavor.org/flavor-library/3-hexenyl-2-oxopropionate
https://www.femaflavor.org/flavor-library/3-hexenyl-2-oxopropionate
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.thegoodscentscompany.com/data/rw1005191.html
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attribute Description

Odor

Waxy, slightly green, with notes of watermelon,

honeydew, and a creamy, fruity character

reminiscent of banana. It can develop floral and

sweeter notes on dry-down.

Taste (at 1 ppm)
Light green, fatty, waxy, with fruity and grassy

undertones, and a distinct melon character.

Taste (at 5 ppm)
Fresh, green, bright, with notes of pear skin, a

mild sweetness, and a slight cooling sensation.

Food Science Applications & Recommended Use
Levels
(Z)-3-Hexenyl 2-oxopropionate is utilized to impart fresh, green, and fruity notes in a variety of

food products. Its application is particularly effective in enhancing fruit flavors and adding

complexity to savory profiles.
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Food Category
Average Usual Use
Level (ppm)

Average Maximum
Use Level (ppm)

Application Notes

Baked Goods 16.0 30.0

Enhances fruit fillings

and adds a fresh note

to icings and glazes.

Beverages (non-

alcoholic)
- -

Can be used to create

novel fruit and

vegetable beverage

profiles.

Confectionery &

Frostings
10.0 50.0

Provides a natural-

tasting green and

fruity character to hard

and soft candies, and

frostings.

Cereals & Cereal

Products
5.0 25.0

Adds a fresh, fruity

note to breakfast

cereals and cereal

bars.

Meat & Poultry

Products
2.0 10.0

Can be used in

marinades and

sauces to provide a

subtle, fresh

counterpoint to savory

notes.

Fish & Fish Products 2.0 10.0

Can complement the

flavor of fish and

seafood, particularly in

light sauces and

marinades.
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Protocol 1: Sensory Evaluation of (Z)-3-Hexenyl 2-
oxopropionate in a Model Beverage
Objective: To determine the sensory threshold and flavor profile of (Z)-3-Hexenyl 2-

oxopropionate in a sweetened aqueous solution.

Materials:

(Z)-3-Hexenyl 2-oxopropionate (food grade)

Sucrose

Deionized water

Glass beakers and graduated cylinders

Micropipettes

Sensory evaluation booths

Trained sensory panel (8-10 members)

Sensory evaluation software or ballots

Procedure:

Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of (Z)-3-Hexenyl 2-

oxopropionate in 95% ethanol.

Model Beverage Preparation: Prepare a 5% (w/v) sucrose solution in deionized water.

Sample Preparation:

Prepare a series of dilutions of the stock solution in the model beverage to achieve final

concentrations of 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 ppm.

A control sample of the model beverage with an equivalent amount of ethanol but without

the flavorant should also be prepared.
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Sensory Evaluation:

Conduct the evaluation in a controlled sensory laboratory environment.

Present the samples to the panelists in a randomized order.

Ask panelists to evaluate the samples for the intensity of green, fruity, waxy, and melon

attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).

Include a descriptor for any other perceived flavor notes.

Data Analysis:

Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine

the detection threshold and to characterize the flavor profile at different concentrations.

Preparation
Evaluation Analysis

Prepare Stock Solution
(0.1% in Ethanol)

Prepare Diluted Samples
(0.1 - 10 ppm) & Control

Prepare Model Beverage
(5% Sucrose Solution)

Present Samples to
Trained Panel

Panelists Evaluate
Flavor Attributes

Statistical Analysis
(ANOVA, PCA)

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of (Z)-3-Hexenyl 2-oxopropionate.

Protocol 2: Quantitative Analysis of (Z)-3-Hexenyl 2-
oxopropionate in a Food Matrix by GC-MS
Objective: To quantify the concentration of (Z)-3-Hexenyl 2-oxopropionate in a food sample

using Gas Chromatography-Mass Spectrometry (GC-MS).
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Materials:

Food sample containing (Z)-3-Hexenyl 2-oxopropionate

(Z)-3-Hexenyl 2-oxopropionate standard

Internal standard (e.g., d6-Limonene)

Acetonitrile (HPLC grade)

Sodium chloride

Anhydrous magnesium sulfate

Primary secondary amine (PSA) sorbent

C18 sorbent

Centrifuge and centrifuge tubes

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

Sample Preparation (QuEChERS method):

Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile.

Add an appropriate amount of the internal standard solution.

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

Vortex vigorously for 1 minute.

Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube

containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

Vortex for 30 seconds.

Centrifuge at 10,000 rpm for 2 minutes.

GC-MS Analysis:

Transfer the supernatant to a GC vial.

Inject 1 µL of the sample into the GC-MS system.

GC Conditions (Example):

Inlet temperature: 250°C

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

Carrier gas: Helium at a constant flow of 1.2 mL/min

Oven program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

MS Conditions (Example):

Ion source temperature: 230°C

Quadrupole temperature: 150°C

Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of (Z)-3-

Hexenyl 2-oxopropionate.

Quantification:

Prepare a calibration curve using standards of (Z)-3-Hexenyl 2-oxopropionate with the

internal standard.

Calculate the concentration of the analyte in the sample based on the calibration curve.
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Flavor Profile of FEMA 3934
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Caption: Logical relationships of FEMA 3934's flavor profile to its food applications.

Safety Information
(Z)-3-Hexenyl 2-oxopropionate has been evaluated by the FEMA Expert Panel and determined

to be "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[1]

The safety assessment, published in Food and Chemical Toxicology, supports its use in food

products within the recommended levels.[1] As with all flavoring substances, it should be

handled in accordance with Good Manufacturing Practices (GMP).

Disclaimer: This document is intended for informational purposes for researchers and

professionals. All laboratory work should be conducted in accordance with appropriate safety

protocols. Regulatory compliance for the use of any food ingredient is the responsibility of the

user.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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